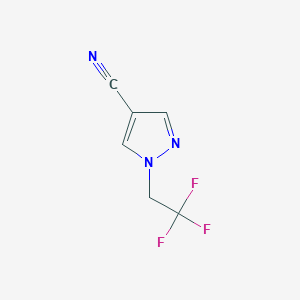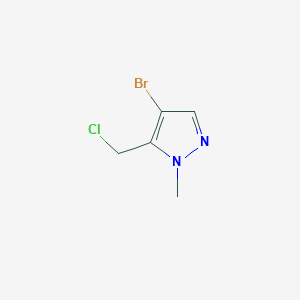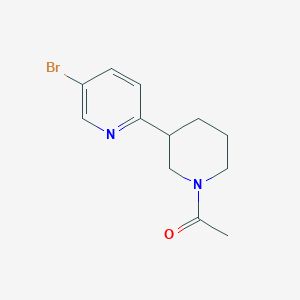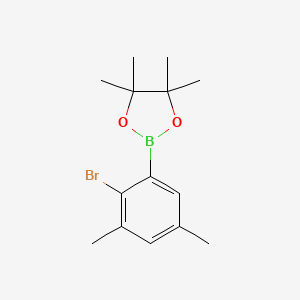
2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are commonly used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with bromine and methyl groups attached at the 2 and 3,5 positions, respectively. This phenyl ring is attached to a boronic ester group, which consists of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . In these reactions, the boronic ester reacts with a halide or pseudohalide in the presence of a palladium catalyst and a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The boronic ester group could make the compound susceptible to reactions with bases .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound is pivotal in the Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. The presence of the dioxaborolane moiety allows for the coupling with various halides or triflates using a palladium catalyst. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials .
Synthesis of Biphenyl Derivatives
Biphenyl structures are a key component in many natural products and active pharmaceutical ingredients (APIs). The compound can be used to introduce a bromo-dimethylphenyl group into biphenyl derivatives, which are significant in medicinal chemistry for their anti-inflammatory, antimicrobial, and antitumor properties .
Development of Organic Light-Emitting Diodes (OLEDs)
The boronic ester is used in the synthesis of intermediates for OLEDs. These intermediates often contain biphenyl or related structures, which are crucial for the electronic properties required in OLED components .
Liquid Crystal Synthesis
Liquid crystals are essential for display technologies, and the synthesis of such materials often requires intermediates that can be derived from boronic esters. The compound can provide a pathway to synthesize various liquid crystal materials with specific optical properties .
Agricultural Chemicals
In the agricultural sector, boronic esters are used to synthesize compounds with potential as pesticides or herbicides. The ability to create diverse biphenyl derivatives means that this compound can contribute to the development of new agricultural chemicals .
Drug Discovery and Development
The compound’s role in drug discovery is significant due to its utility in constructing complex molecules. It can be used to synthesize a wide range of biologically active molecules, potentially leading to the discovery of new drugs with various therapeutic effects .
Mecanismo De Acción
Direcciones Futuras
The use of boronic esters in Suzuki-Miyaura reactions and other types of cross-coupling reactions is a well-established field in organic chemistry. Future research may focus on developing new types of reactions involving boronic esters, or on improving the efficiency and selectivity of existing reactions .
Propiedades
IUPAC Name |
2-(2-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWURWHNJKZLGOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743461 |
Source


|
| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256781-60-8 |
Source


|
| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


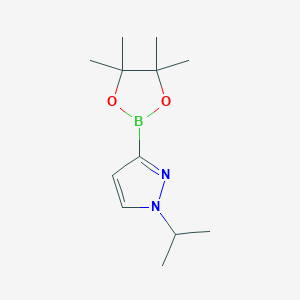
![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)
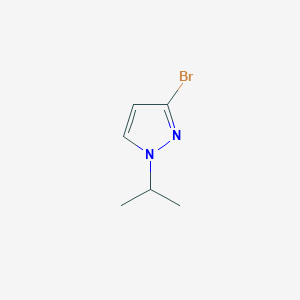

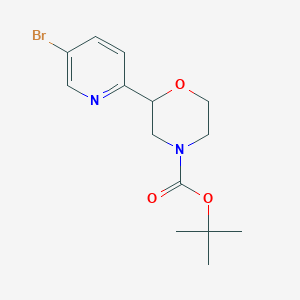

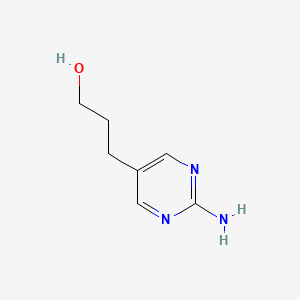
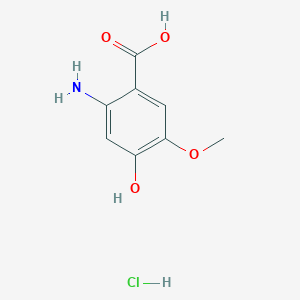

![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)
